3-(methoxyacetyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a substituted benzaldehyde with a pyridine derivative under basic conditions to form an intermediate, which is then cyclized to form the chromeno-pyridine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: Known for their pharmacological activities, including anticancer and antiviral properties.
Pyrazolo[3,4-b]pyridines: Studied for their anticancer activities and ability to inhibit specific enzymes.
Uniqueness
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its chromeno-pyridine core is particularly noteworthy for its ability to interact with various molecular targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-methoxyacetyl)-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-11-9-19(2,3)20(4)15-8-17-12(6-13(11)15)7-14(18(22)24-17)16(21)10-23-5/h6-8,11H,9-10H2,1-5H3 |
InChI Key |
PSIAGSMDFPRCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)COC)C)(C)C |
Origin of Product |
United States |
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